molecular formula C16H14ClN3O3 B1680854 N'-acetyl-3-chloro-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide CAS No. 19395-87-0

N'-acetyl-3-chloro-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide

Cat. No.: B1680854
CAS No.: 19395-87-0
M. Wt: 331.75 g/mol
InChI Key: KNURFLJTOUGOOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SC-19220 is a synthetic organic compound known as 8-Chloro-dibenzo[b,f][1,4]oxazepine-10(11H)-carboxylic acid, 2-acetylhydrazide. It is primarily recognized for its role as a selective antagonist of the EP1 receptor, a subtype of the prostaglandin E2 receptor. This compound has been extensively studied for its biological activities, particularly in the context of inflammation and bone resorption .

Mechanism of Action

Target of Action

SC 19220, also known as N’-acetyl-3-chloro-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide, is a selective antagonist of the EP1 receptor . The EP1 receptor is a subtype of prostaglandin E (PGE) receptors, which are involved in various physiological and pathological processes .

Mode of Action

As a competitive antagonist, SC 19220 competes with prostaglandin E2 (PGE2) for binding to the EP1 receptor . By blocking the activity of the EP1 receptor, SC 19220 can modulate various cellular responses that are mediated by this receptor .

Biochemical Pathways

The EP1 receptor is part of the signaling pathways that regulate various physiological processes. For instance, it plays a role in the RANK/RANKL signaling pathway, which is crucial for osteoclastogenesis . SC 19220 has been shown to inhibit RANKL-induced osteoclastogenesis by suppressing the RANK/RANKL signaling pathway in osteoclast precursors .

Result of Action

The antagonistic action of SC 19220 on the EP1 receptor leads to various cellular effects. For example, it has been shown to inhibit the contraction of smooth muscles in response to prostaglandins E2 and F2α . In the context of osteoclastogenesis, SC 19220 inhibits the formation of osteoclasts by suppressing the RANK/RANKL signaling pathway .

Action Environment

The efficacy and stability of SC 19220 can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and thus its effectiveness . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SC-19220 involves the reaction of 8-chloro-dibenzo[b,f][1,4]oxazepine-10(11H)-carboxylic acid with 2-acetylhydrazine. The reaction typically occurs under controlled conditions to ensure high purity and yield. The compound is then purified using high-performance liquid chromatography to achieve a purity of ≥98% .

Industrial Production Methods: Industrial production of SC-19220 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure consistency and purity. The compound is produced in solid form and is typically stored at room temperature .

Chemical Reactions Analysis

Types of Reactions: SC-19220 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxides, reduced derivatives, and substituted compounds, each with distinct biological activities .

Scientific Research Applications

SC-19220 has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison: SC-19220 is unique in its high selectivity for the EP1 receptor, which distinguishes it from other prostaglandin receptor antagonists. Its specific inhibition of the EP1 receptor makes it particularly valuable in research focused on inflammation and bone resorption, areas where other similar compounds may not be as effective .

Properties

IUPAC Name

N'-acetyl-3-chloro-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3/c1-10(21)18-19-16(22)20-9-11-4-2-3-5-14(11)23-15-7-6-12(17)8-13(15)20/h2-8H,9H2,1H3,(H,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNURFLJTOUGOOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=O)N1CC2=CC=CC=C2OC3=C1C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19395-87-0
Record name 8-Chlorodibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid 2-acetylhydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19395-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-acetyl-3-chloro-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-acetyl-3-chloro-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide
Reactant of Route 3
Reactant of Route 3
N'-acetyl-3-chloro-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide
Reactant of Route 4
Reactant of Route 4
N'-acetyl-3-chloro-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide
Reactant of Route 5
Reactant of Route 5
N'-acetyl-3-chloro-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide
Reactant of Route 6
N'-acetyl-3-chloro-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.